molecular formula C17H11N3O5S B2510698 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid CAS No. 312915-03-0

2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

Cat. No.: B2510698
CAS No.: 312915-03-0
M. Wt: 369.35
InChI Key: IIJIHXLFACGVFB-UHFFFAOYSA-N
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Description

2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a complex organic compound that features a nitro group, a thiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with a suitable benzoyl chloride derivative under basic conditions to form the thiazole ring . The nitro group is then introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid . The final step involves the coupling of the thiazole derivative with 2-nitrobenzoic acid under carbamoylation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

    Hydrolysis: Aqueous acid or base

Major Products

    Reduction: 2-Amino-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

    Substitution: Various substituted thiazole derivatives

    Hydrolysis: 2-Nitrobenzoic acid and 4-phenyl-1,3-thiazol-2-amine

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is unique due to the combination of a nitro group, a thiazole ring, and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S/c21-15(11-7-4-8-13(20(24)25)14(11)16(22)23)19-17-18-12(9-26-17)10-5-2-1-3-6-10/h1-9H,(H,22,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJIHXLFACGVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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